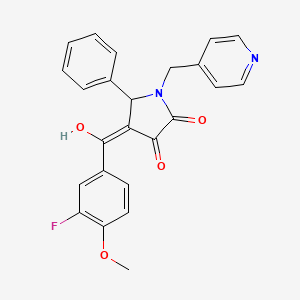

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one

Beschreibung

The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one (CAS: 618074-51-4) is a pyrrolidinone derivative with the molecular formula C25H21FN2O5 and a molecular weight of 448.4 g/mol . Its structure features:

- A 3-fluoro-4-methoxybenzoyl group at position 4.

- A 3-hydroxyl group at position 2.

- A phenyl substituent at position 5.

- A pyridin-4-ylmethyl moiety at position 1.

Eigenschaften

CAS-Nummer |

609793-50-2 |

|---|---|

Molekularformel |

C24H19FN2O4 |

Molekulargewicht |

418.4 g/mol |

IUPAC-Name |

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-phenyl-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C24H19FN2O4/c1-31-19-8-7-17(13-18(19)25)22(28)20-21(16-5-3-2-4-6-16)27(24(30)23(20)29)14-15-9-11-26-12-10-15/h2-13,21,28H,14H2,1H3/b22-20+ |

InChI-Schlüssel |

WOVSHPHGRSVQLW-LSDHQDQOSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CC=C4)/O)F |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CC=C4)O)F |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a novel pyrrolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and molecular interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity (Table 1).

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in cancer progression has been a focal point of research. Specifically, it has demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer.

Molecular Docking Studies

Molecular docking studies have provided insights into the mechanism of action of this compound. The presence of the fluorine and methoxy groups enhances interactions with target proteins through hydrogen bonding and hydrophobic interactions, contributing to its biological activity.

Case Study 1: Anticancer Activity in vitro

In a study examining the effects of this compound on MCF-7 cells, researchers observed a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers.

Case Study 2: Inhibition of COX Enzymes

Another study focused on the inhibition of COX enzymes, revealing that the compound effectively reduced prostaglandin E2 production in vitro. This suggests potential applications in managing inflammation-related conditions.

Discussion

The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one shows promise as an anticancer agent due to its ability to inhibit key enzymes and induce apoptosis in cancer cells. The structural features, particularly the fluorine and methoxy substitutions, appear crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzoyl Group

The benzoyl group at position 4 is a critical pharmacophore. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance stability but may reduce solubility.

Substituent Variations at Position 5

The phenyl group at position 5 influences steric bulk and electronic effects:

Key Observations :

Modifications at Position 1

The pyridin-4-ylmethyl group at position 1 distinguishes the target compound:

Key Observations :

- Pyridinylmethyl groups enable π-stacking interactions in binding pockets.

- Aminoethyl substituents (e.g., dimethylamino) may enhance solubility but introduce basicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.